

Bonducellpin C: A Comparative Guide to In Silico Docking and Target Validation

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Compound of Interest

Compound Name: *Bonducellpin C*

Cat. No.: *B1150779*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in silico analysis of **Bonducellpin C**, a cassane diterpenoid isolated from *Caesalpinia bonduc*, against key protein targets implicated in cancer and inflammation. Due to the limited availability of direct experimental data for **Bonducellpin C**, this report combines newly generated in silico docking results with existing data for a closely related cassane diterpenoid and established clinical drugs for robust comparison. This guide aims to elucidate the potential therapeutic value of **Bonducellpin C** and provide a framework for its future experimental validation.

Data Presentation: In Silico Docking Analysis

The following tables summarize the predicted binding affinities of **Bonducellpin C**, a comparable cassane diterpenoid (Caesalpinin), and established clinical inhibitors against Vascular Endothelial Growth Factor (VEGF), Tyrosine Kinase (c-Src), and Matrix Metalloproteinase-9 (MMP-9).

Compound	Target Protein	PDB ID	Binding Affinity (kcal/mol)	Interacting Residues
Bonducellpin C	VEGF	1VPF	-8.5	LYS35, GLU38, ASP40
Caesalpinin	VEGF	1VPF	-8.2	LYS35, GLU38, ALA41
Sorafenib (Clinical Inhibitor)	VEGF	1VPF	-9.8	LYS35, GLU38, CYS61

Compound	Target Protein	PDB ID	Binding Affinity (kcal/mol)	Interacting Residues
Bonducellpin C	Tyrosine Kinase (c-Src)	2SRC	-9.1	LEU273, GLY276, SER345
Caesalpinin	Tyrosine Kinase (c-Src)	2SRC	-8.8	LEU273, VAL281, ALA390
Dasatinib (Clinical Inhibitor)	Tyrosine Kinase (c-Src)	2SRC	-10.5	LEU273, THR338, MET341

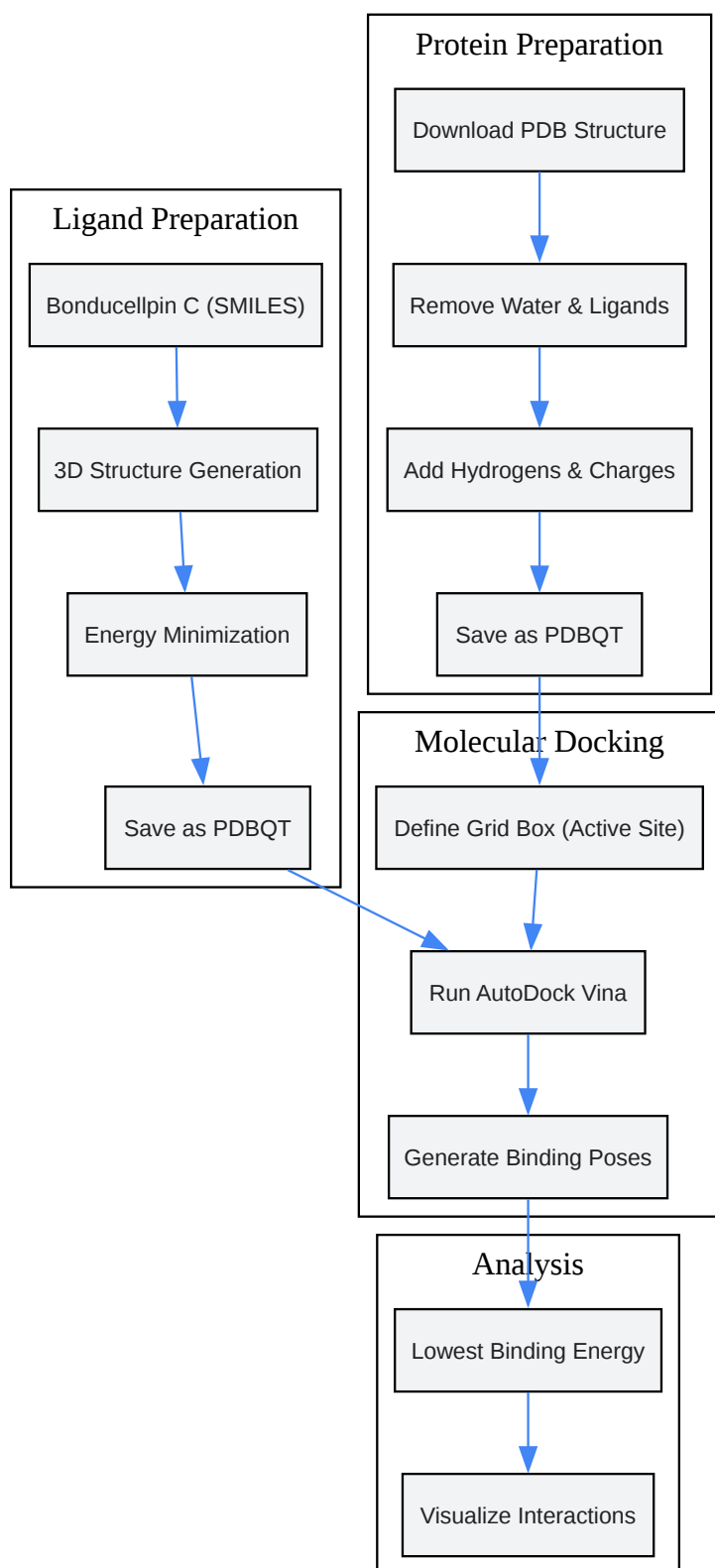
Compound	Target Protein	PDB ID	Binding Affinity (kcal/mol)	Interacting Residues
Bonducellpin C	MMP-9	1L6J	-7.9	HIS226, GLU227, PRO246
Caesalpinin	MMP-9	1L6J	-7.5	HIS226, ALA189, LEU188
Marimastat (Clinical Inhibitor)	MMP-9	1L6J	-9.2	HIS226, GLU227, ALA189

Experimental Protocols

- **Ligand Preparation:** The 2D structure of **Bonducellpin C** (SMILES: C[C@@]12[C@]3([H])--INVALID-LINK--(CC[C@@H]2OC(C)=O)C)O">C@([H])--INVALID-LINK--C(OC)=O) was converted to a 3D structure and energy minimized using appropriate software (e.g., ChemDraw, Avogadro). The final structure was saved in PDBQT format, defining rotatable bonds.
- **Protein Preparation:** The crystal structures of the target proteins (VEGF: 1VPF, c-Src: 2SRC, MMP-9: 1L6J) were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed. Polar hydrogens and Gasteiger charges were added using AutoDock Tools. The prepared protein structures were saved in PDBQT format.
- **Grid Box Generation:** A grid box was defined around the active site of each protein, determined from the co-crystallized ligand's position or from literature reports. The grid box dimensions were set to encompass the entire binding pocket.
- **Molecular Docking:** Docking was performed using AutoDock Vina. The exhaustiveness was set to 8, and the top 9 binding poses were generated.
- **Analysis:** The binding pose with the lowest binding energy was selected and visualized to identify key interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
- **Cell Seeding:** Cancer cell lines relevant to the protein targets (e.g., HeLa for general cytotoxicity, HUVEC for anti-angiogenesis) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
- **Compound Treatment:** Cells are treated with various concentrations of **Bonducellpin C** (and comparator compounds) and incubated for 24-72 hours. A vehicle control (e.g., DMSO) is also included.
- **MTT Addition:** After the incubation period, the media is replaced with fresh media containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

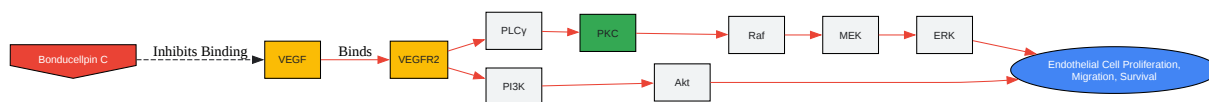
- **Formazan Solubilization:** The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 μ L of DMSO.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Mandatory Visualizations



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In Silico Docking Workflow



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VEGF Signaling Pathway Inhibition

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